
2-Fluoro-4,5-dimethoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4,5-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H13FO2 It is a derivative of biphenyl, where two methoxy groups and one fluoro group are substituted on the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5-dimethoxy-1,1’-biphenyl typically involves the nucleophilic aromatic substitution of fluoroarenes with methoxide ions. One common method is the reaction of 2-fluoro-4,5-dimethoxybenzene with a suitable biphenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, which facilitates the substitution reaction .
Industrial Production Methods
Industrial production of 2-Fluoro-4,5-dimethoxy-1,1’-biphenyl may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4,5-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding a non-fluorinated biphenyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and various halogenating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4,5-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Wirkmechanismus
The mechanism by which 2-Fluoro-4,5-dimethoxy-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The fluoro and methoxy groups influence the compound’s electronic distribution, affecting its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-1,1’-biphenyl: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
4,5-Dimethoxy-1,1’-biphenyl:
3,4-Difluoro-2,5-dimethoxy-1,1’-biphenyl:
Uniqueness
2-Fluoro-4,5-dimethoxy-1,1’-biphenyl is unique due to the specific combination of fluoro and methoxy groups on the biphenyl structure. This combination imparts distinct electronic and steric properties, making it valuable for various research applications and differentiating it from other biphenyl derivatives .
Eigenschaften
Molekularformel |
C14H13FO2 |
|---|---|
Molekulargewicht |
232.25 g/mol |
IUPAC-Name |
1-fluoro-4,5-dimethoxy-2-phenylbenzene |
InChI |
InChI=1S/C14H13FO2/c1-16-13-8-11(10-6-4-3-5-7-10)12(15)9-14(13)17-2/h3-9H,1-2H3 |
InChI-Schlüssel |
QJSQBEPJFQNYBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C2=CC=CC=C2)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


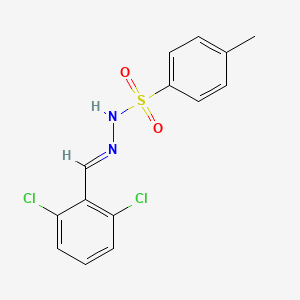

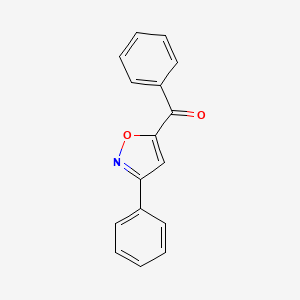
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14762233.png)

![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)
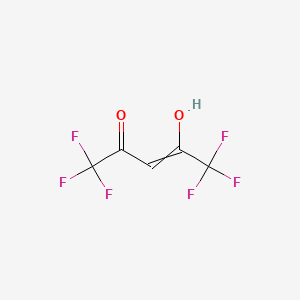
![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
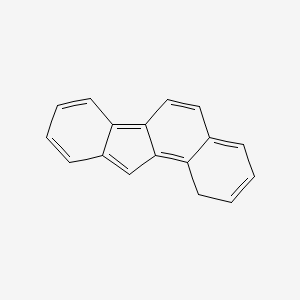
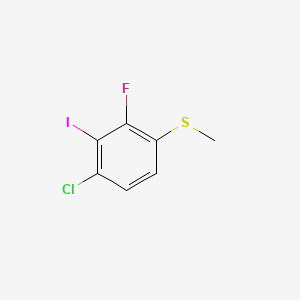
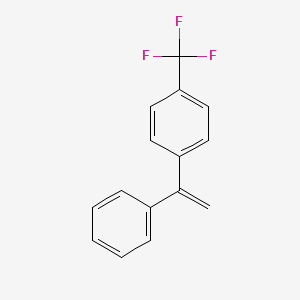
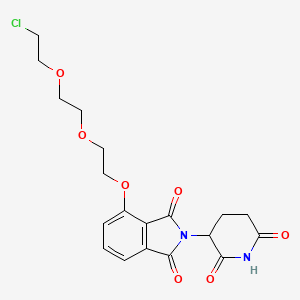
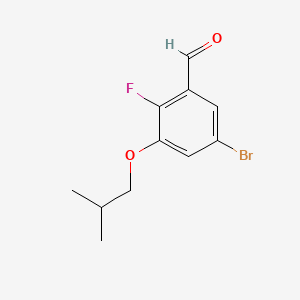
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)
